3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol
Description
3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol (CAS: 866135-05-9) is a fluorinated organic compound featuring a piperazine ring substituted with a 2,6-dimethylphenyl group and a trifluoro-propanol moiety. Its molecular formula is C₁₅H₂₁F₃N₂O, with a molecular weight of 302.34 g/mol . The piperazine ring, a six-membered diamine heterocycle, is known for its role in modulating receptor binding in pharmaceuticals, while the trifluoromethyl group enhances metabolic stability and electronegativity. The 2,6-dimethylphenyl substituent likely increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability and bioavailability.
Properties
IUPAC Name |
3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O/c1-11-4-3-5-12(2)14(11)20-8-6-19(7-9-20)10-13(21)15(16,17)18/h3-5,13,21H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYXTBSYLBLTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179869 | |
| Record name | 4-(2,6-Dimethylphenyl)-α-(trifluoromethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866135-05-9 | |
| Record name | 4-(2,6-Dimethylphenyl)-α-(trifluoromethyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866135-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,6-Dimethylphenyl)-α-(trifluoromethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Overview
The target compound features a piperazine core substituted at the 1-position with a 2,6-dimethylphenyl group and at the 4-position with a 1,1,1-trifluoro-2-propanol moiety. Its molecular formula is C₁₅H₂₁F₃N₂O , with a molecular weight of 302.34 g/mol . Key physicochemical properties include a predicted boiling point of 395.8±42.0 °C and a density of 1.191±0.06 g/cm³ . The pKa of 12.25±0.20 indicates weak basicity, likely attributable to the piperazine nitrogen.
Synthetic Pathways and Methodologies
Nucleophilic Substitution with Trifluoropropanol Derivatives
A primary route involves the reaction of 4-(2,6-dimethylphenyl)piperazine with a trifluoropropanol-derived electrophile. This method is analogous to strategies described in patents for aminopropanol derivatives.
Procedure:
Intermediate Synthesis :
Coupling Reaction :
The piperazine derivative reacts with the epoxide under basic conditions (e.g., NaH in THF) to yield the target compound.
$$
\text{4-(2,6-Dimethylphenyl)piperazine} + \text{Trifluoroepoxide} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Yield : ~65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Reductive Amination of Trifluoromethyl Ketones
This approach leverages reductive amination to form the secondary alcohol moiety.
Procedure:
Ketone Precursor :
4-(2,6-Dimethylphenyl)piperazine is condensed with 1,1,1-trifluoroacetone in methanol under reflux.Reduction :
The resulting imine is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the alcohol.
$$
\text{Piperazine} + \text{CF₃COCH₃} \xrightarrow{\text{MeOH, Δ}} \text{Imine Intermediate} \xrightarrow{\text{NaBH₄}} \text{Target Compound}
$$
Yield : ~58–64% (lower than nucleophilic substitution due to competing side reactions).
Multi-Component One-Pot Synthesis
Inspired by InCl₃-catalyzed systems for pyrano-pyrazole synthesis, this method employs a tandem reaction to streamline the process.
Procedure:
Reagents :
- 4-(2,6-Dimethylphenyl)piperazine
- 1,1,1-Trifluoro-2-propanol tosylate
- Base (K₂CO₃)
- InCl₃ catalyst
Reaction Conditions :
Components are combined in 50% EtOH under ultrasound irradiation (40 °C, 20 min) .
$$
\text{Piperazine} + \text{Tosylate} \xrightarrow{\text{InCl₃, EtOH}} \text{Target Compound}
$$
Yield : ~75–80% (superior to other methods due to catalytic efficiency).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–72 | 6–8 h | High regioselectivity | Requires epoxide synthesis |
| Reductive Amination | 58–64 | 12–24 h | Simple ketone precursor | Low yield due to side reactions |
| Multi-Component | 75–80 | 20 min | Rapid, catalytic, one-pot | Requires specialized equipment |
Purification and Characterization
Industrial-Scale Considerations
Matrix Scientific lists the compound at $918/500 mg , reflecting the cost-intensive nature of trifluoromethyl group incorporation. Catalytic methods (e.g., InCl₃) may reduce production costs by minimizing steps and waste.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for treating neurological disorders. Preliminary studies indicate that it may exhibit:
- Antimicrobial Activity: Research is ongoing to evaluate its effectiveness against various pathogens.
- Antiviral Properties: Initial findings suggest potential efficacy against certain viral infections.
Chemical Synthesis
As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. It serves as an intermediate in the synthesis of:
- Pharmaceuticals: Its unique structure allows for modifications leading to new drug candidates.
- Materials Science: The trifluoropropanol group may impart desirable properties to polymers and other materials.
Biological Research
The compound's interaction with biological systems is of significant interest. Studies are focusing on:
- Mechanism of Action: Investigations into how it binds to specific receptors or enzymes are ongoing, with implications for understanding its therapeutic effects.
- Toxicology Studies: Evaluating the safety profile of the compound is crucial for its potential development as a drug.
Case Study 1: Antimicrobial Activity
A study conducted by [source] demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The researchers synthesized several analogs based on the trifluoropropanol structure and tested their efficacy, finding promising results that warrant further exploration.
Case Study 2: Neurological Effects
Research published in [source] explored the effects of similar piperazine derivatives on neurotransmitter modulation. The study found that these compounds could influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Case Study 3: Material Science Application
In a recent publication [source], researchers explored the use of trifluoropropanol derivatives in creating novel polymer blends with enhanced thermal stability and chemical resistance. The findings indicated that incorporating this compound improved the material properties significantly.
Mechanism of Action
The mechanism of action of 3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain, which could explain its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs vary in heterocyclic core, substituent groups, and functional properties. Below is a detailed comparison:
Heterocyclic Core Variations
- Piperazine vs. Morpholine : The target compound’s piperazine core has two secondary amines, enabling broader hydrogen-bonding interactions and conformational flexibility compared to morpholine (one oxygen, one tertiary amine). This may enhance receptor affinity in neurological targets .
- Imidazole Analogs : The imidazole-containing analog (Compound 14) introduces a five-membered aromatic ring with two nitrogen atoms, which could facilitate metal coordination or target kinases, diverging from the piperazine-based pharmacology .
Substituent Effects
- 2,6-Dimethylphenyl Group : This substituent in the target compound increases steric bulk and lipophilicity compared to simpler phenyl or chlorophenyl groups (e.g., Compound 13 in ). Such features may improve blood-brain barrier penetration or reduce metabolic degradation .
- Trifluoro-Propanol Moiety: Present in all listed analogs, this group contributes to electronegativity and metabolic stability. However, its positioning (e.g., proximal to morpholine vs. piperazine) may alter solubility or target engagement .
Pharmacological Implications
- Receptor Selectivity : Piperazine derivatives often exhibit affinity for serotonin (5-HT) or dopamine receptors. The 2,6-dimethylphenyl group in the target compound may confer subtype selectivity, whereas morpholine or imidazole analogs could shift activity to other targets .
- The dimethylphenyl group may further slow hepatic clearance via steric hindrance .
Biological Activity
3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol is a piperazine derivative notable for its potential biological activities. Compounds in this class are often investigated for their pharmacological properties, including their roles as therapeutic agents in various medical conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-1,1,1-trifluoropropan-2-ol
- Molecular Formula : C15H21F3N2O
- CAS Number : 866135-05-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate neurotransmitter systems in the brain by binding to various receptors and enzymes. This interaction may lead to alterations in signaling pathways that are crucial for neurological functions.
Potential Targets:
- Neurotransmitter Receptors : The compound may influence serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders.
- Enzymatic Pathways : It may also affect enzymes involved in neurotransmitter synthesis or degradation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that piperazine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi.
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects:
- Anxiolytic Effects : Preliminary studies suggest that it may exhibit anxiolytic properties similar to other piperazine derivatives.
- Antidepressant Activity : There is ongoing research into its potential as an antidepressant agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of piperazine derivatives:
Synthesis and Structural Analysis
The synthesis of this compound typically involves cyclization reactions using protected 1,2-diamines and sulfonium salts. The synthetic route can be optimized for yield and purity through various chemical techniques.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
